

Application Note: Quantification of Esamisulpride in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Esamisulpride	
Cat. No.:	B1681427	Get Quote

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Introduction

Esamisulpride, the (S)-enantiomer of amisulpride, is a substituted benzamide derivative with antipsychotic and antiemetic properties. Accurate and reliable quantification of **Esamisulpride** in human plasma is essential for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Esamisulpride** in human plasma. The method utilizes a simple sample preparation procedure and offers high selectivity and sensitivity for bioanalytical applications.

Principle of the Method

This method employs liquid chromatography (LC) to separate **Esamisulpride** from endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for selective and sensitive detection. A stable isotope-labeled internal standard (IS), such as Amisulpride-d5, is used to ensure accuracy and precision. The sample preparation involves either protein precipitation or liquid-liquid extraction to remove proteins and other interferences. Chromatographic separation is achieved on a reverse-phase column, and quantification is performed using multiple reaction monitoring (MRM) in positive ion mode.

Experimental Protocols



Materials and Reagents

- Esamisulpride reference standard
- Amisulpride-d5 (Internal Standard)
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Diethyl ether (HPLC grade)
- Ultrapure water
- Drug-free human plasma (with K2EDTA as anticoagulant)

Stock and Working Solutions

- Esamisulpride Stock Solution (1 mg/mL): Accurately weigh an appropriate amount of Esamisulpride reference standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.
- Internal Standard (Amisulpride-d5) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Amisulpride-d5 in methanol.[1]
- Working Solutions: Prepare serial dilutions of the Esamisulpride stock solution in a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[1]
- Internal Standard Working Solution (100 ng/mL): Dilute the Amisulpride-d5 stock solution with methanol to a final concentration of 100 ng/mL.[1]

Sample Preparation (Liquid-Liquid Extraction)

 Pipette 100 μL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.



- · Add the internal standard working solution.
- Add 2.5 mL of extraction solvent (diethyl ether) and vortex for approximately 20 minutes.
- Centrifuge at 4000 rpm for 10 minutes at 20°C.[2]
- Flash freeze the samples using dry ice/acetone.[2]
- Transfer the supernatant to a clean tube.[2]
- Evaporate the samples to dryness at 40°C under a stream of nitrogen.[2]
- Reconstitute the dried residue with 500 μL of the mobile phase and vortex briefly.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

Parameter	Value
LC System	Agilent 1200 Series or equivalent
Column	Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 μm[2]
Mobile Phase	0.2% Formic acid in water:Methanol (35:65 v/v) [2]
Flow Rate	0.5 mL/min[2]
Column Temperature	30°C[3]
Injection Volume	5 μL[2][3]
Run Time	Approximately 2.5 minutes[2]

Table 2: Mass Spectrometry Parameters



Parameter	Value
Mass Spectrometer	Sciex API 4000 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Scan Type	Multiple Reaction Monitoring (MRM)[1]
Source Temperature	500°C[1][2]
Ion Spray Voltage	5500 V[2]
Nebulizer Gas	30 psi[2]
Heater Gas	45 psi[2]
Curtain Gas	20 psi[2]
CAD Gas	7 psi[2]
Declustering Potential (DP)	70 V[2]
Collision Energy (CE)	38 V[2]

Table 3: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Esamisulpride (Amisulpride)	370.1	242.1[2][3]
Amisulpride-d5 (IS)	375.1	242.1[2][3]

Method Validation Summary

The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria



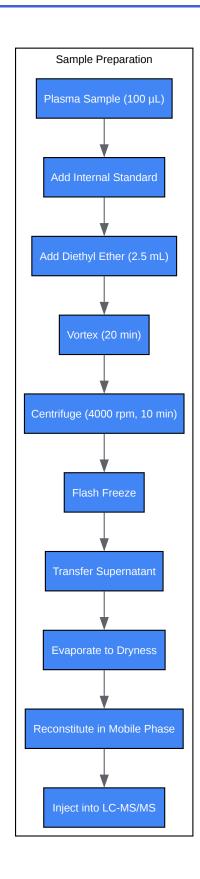
Validation Parameter	Typical Results and Acceptance Criteria
Linearity	Correlation coefficient $(r^2) \ge 0.9982$. Calibration range typically 2.0–2500.0 ng/mL.[2]
Accuracy & Precision	Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).[2]
Lower Limit of Quantification (LLOQ)	The lowest concentration on the calibration curve with acceptable precision and accuracy. Typically around 0.5-2.0 ng/mL.[4]
Recovery	Consistent and reproducible. A recovery of over 80% has been reported.[4]
Matrix Effect	Should be assessed to ensure that endogenous plasma components do not interfere with the quantification.
Stability	Analyte stability should be evaluated under various conditions: freeze-thaw cycles, benchtop, and long-term storage.[2]

Data Analysis

The concentration of **Esamisulpride** in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method should be assessed using a weighted $(1/x^2 \text{ or } 1/x)$ linear regression model.

Visual Workflows

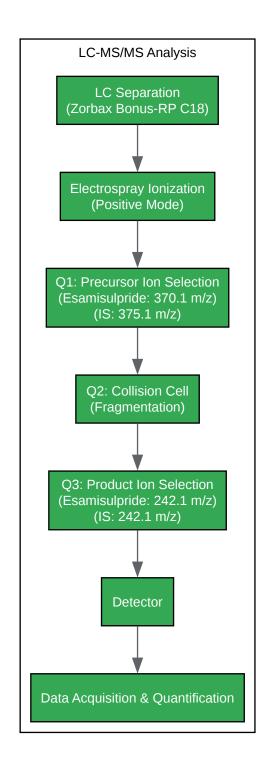




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Caption: Liquid-Liquid Extraction Workflow for Esamisulpride from Plasma.





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Caption: LC-MS/MS Analysis Workflow for **Esamisulpride**.

Conclusion



The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **Esamisulpride** in human plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in a variety of research and clinical settings. Proper method validation is crucial to ensure data quality and regulatory compliance.

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